molecular formula C26H54N10O2 B1208033 Ipexidine CAS No. 69017-89-6

Ipexidine

Cat. No.: B1208033
CAS No.: 69017-89-6
M. Wt: 538.8 g/mol
InChI Key: OKWNVUAQDQVEOQ-UHFFFAOYSA-N
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Description

IPEXIDINE is a chemical compound with the molecular formula C28H62N10O8S2 . It is known for its complex structure and significant applications in various fields, including chemistry, biology, and medicine . The compound is often used in research due to its unique properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IPEXIDINE involves multiple steps, including the reaction of piperazine with propanediylcarbamimidoyl and hexylurea. The reaction conditions typically require controlled temperatures and specific reagents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated systems to ensure consistency and purity. The process may include additional purification steps such as crystallization and chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

IPEXIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

IPEXIDINE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its role in cellular processes.

    Medicine: Investigated for its potential therapeutic benefits, including its use in drug development and treatment of diseases.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of IPEXIDINE involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins to exert its effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

IPEXIDINE is similar to other piperidine derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique structure and specific functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

69017-89-6

Molecular Formula

C26H54N10O2

Molecular Weight

538.8 g/mol

IUPAC Name

1-[N'-[3-[4-[3-[[amino-(hexylcarbamoylamino)methylidene]amino]propyl]piperazin-1-yl]propyl]carbamimidoyl]-3-hexylurea

InChI

InChI=1S/C26H54N10O2/c1-3-5-7-9-13-31-25(37)33-23(27)29-15-11-17-35-19-21-36(22-20-35)18-12-16-30-24(28)34-26(38)32-14-10-8-6-4-2/h3-22H2,1-2H3,(H4,27,29,31,33,37)(H4,28,30,32,34,38)

InChI Key

OKWNVUAQDQVEOQ-UHFFFAOYSA-N

SMILES

CCCCCCNC(=O)NC(=NCCCN1CCN(CC1)CCCN=C(N)NC(=O)NCCCCCC)N

Canonical SMILES

CCCCCCNC(=O)NC(=NCCCN1CCN(CC1)CCCN=C(N)NC(=O)NCCCCCC)N

69017-89-6

synonyms

1,4-bis(3-(n-hexylcarbamylguanidino)propyl)piperazine dimethanesulfonic acid
CK 0569 A
CK 569A
CKO 569A
guanidino propyl piperazine

Origin of Product

United States

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